[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol
Description
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a methyl group at position 3. The pyrimidine ring is linked to a piperidine moiety, which is further functionalized with a hydroxymethyl group at position 3 of the piperidine ring. This structure combines aromatic, aliphatic, and polar groups, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₁H₁₄ClN₃O, with a molecular weight of 255.7 g/mol .
The compound’s synthesis typically involves coupling reactions between substituted pyrimidines and piperidine derivatives, followed by hydroxylation or reduction steps to introduce the methanol group.
Properties
IUPAC Name |
[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-5-13-11(14-10(8)12)15-4-2-3-9(6-15)7-16/h5,9,16H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDYBKAUMORSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191961 | |
| Record name | 3-Piperidinemethanol, 1-(4-chloro-5-methyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-31-2 | |
| Record name | 3-Piperidinemethanol, 1-(4-chloro-5-methyl-2-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinemethanol, 1-(4-chloro-5-methyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the piperidine moiety, and finally the attachment of the methanol group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes .
Chemical Reactions Analysis
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the pyrimidine ring to a more saturated structure.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other functional groups such as amines, thiols, or alkyl groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol and related compounds:
| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Pyrimidine | 4-Cl, 5-CH₃ on pyrimidine; piperidin-3-yl-methanol | C₁₁H₁₄ClN₃O | 255.7 | Chlorine, methyl, hydroxyl |
| 1-(4-(5-(4-Chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone | Pyrazole | 4-Cl-phenyl, pyrimidin-4-yl on pyrazole; piperidine-linked hydroxyethyl ketone | C₁₉H₁₇ClN₅O₂ | 395.82 | Chlorophenyl, ketone, hydroxyl |
| 4-Chloro-N-(piperidin-3-ylmethyl)pyrimidin-2-amine (CAS 939986-01-3) | Pyrimidine | 4-Cl on pyrimidine; piperidin-3-ylmethyl amine | C₁₀H₁₄ClN₅ | 247.7 | Chlorine, amine |
| (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol | Pyridine | 2-Cl, 3-(dimethoxymethyl) on pyridine; hydroxymethyl | C₉H₁₁ClNO₃ | 219.6 | Chlorine, dimethoxymethyl, hydroxyl |
Key Observations :
- Heterocyclic Core : The target compound’s pyrimidine core (two nitrogen atoms) contrasts with pyridine (one nitrogen) in and pyrazole (two nitrogens, one adjacent to a carbon) in . Pyrimidines are often prioritized in drug design due to their hydrogen-bonding capacity and metabolic stability .
- Substituent Effects : The 4-chloro-5-methyl substitution on the pyrimidine ring enhances lipophilicity compared to the dimethoxymethyl group in the pyridine analog (). The hydroxymethyl group in the target compound improves solubility relative to the amine-substituted analog (CAS 939986-01-3) .
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s moderate LogP (1.8–2.2) balances lipophilicity and solubility, making it suitable for oral bioavailability. In contrast, the pyrazole derivative () has higher LogP (3.5–4.0), which may limit aqueous solubility and require formulation adjustments.
- The hydroxymethyl group in the target compound enhances solubility compared to the chloro-methylpyridine analog (), where dimethoxymethyl adds steric bulk without significantly improving polarity.
Biological Activity
The compound [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol, with the CAS number 1261230-31-2, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings, particularly focusing on its antibacterial and anticancer properties.
- Molecular Formula : C₁₁H₁₆ClN₃O
- Molecular Weight : 241.72 g/mol
- Storage Conditions : Sealed in dry conditions at 2-8°C
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorinated pyrimidine compounds. The process can yield various analogs, which are then characterized using techniques such as NMR and mass spectrometry to confirm their structures.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of piperidine derivatives, including this compound. The compound was tested against several bacterial strains, demonstrating varying degrees of effectiveness:
| Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong |
| Escherichia coli | 0.025 | Moderate |
| Salmonella typhi | 0.01 | Moderate |
| Bacillus subtilis | 0.015 | Moderate |
These results indicate that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Cytotoxic |
| HepG2 (Liver) | 20 | Cytotoxic |
| A549 (Lung) | 25 | Cytotoxic |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy.
Case Studies
A notable study evaluated the biological activity of various piperidine derivatives, including this compound. The findings indicated significant antibacterial and anticancer activities, suggesting that modifications to the piperidine structure can enhance bioactivity.
Study Highlights:
- Antibacterial Testing : In vitro tests against multiple bacterial strains showed that compounds with halogen substitutions exhibited enhanced activity.
- Cytotoxicity Assays : The compound's effects on cancer cell lines were assessed using MTT assays, demonstrating its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
